3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
Chemical Nomenclature and Structural Features
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 2279124-34-2) is a halogenated aromatic carboxylic acid with the molecular formula C₉H₅Cl₂F₃O₃ and a molecular weight of 289.04 g/mol . Its IUPAC name derives from the substitution pattern on the benzoic acid backbone: two chlorine atoms at positions 3 and 5, and a 2,2,2-trifluoroethoxy group at position 4. The SMILES notation O=C(O)C1=CC(Cl)=C(OCC(F)(F)F)C(Cl)=C1 succinctly encodes its structure.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2279124-34-2 |
| Molecular Formula | C₉H₅Cl₂F₃O₃ |
| Molecular Weight | 289.04 g/mol |
| SMILES | O=C(O)C1=CC(Cl)=C(OCC(F)(F)F)C(Cl)=C1 |
| GHS Classification | Not classified (data absent) |
The trifluoroethoxy group (-OCCF₃) introduces strong electron-withdrawing effects, enhancing the compound’s acidity (pKa ≈ 2.1–2.5) compared to non-fluorinated analogs. X-ray crystallography of related trifluoroethoxybenzoic acids reveals planar aromatic rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance.
Properties
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXDTDCQPRNBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
The precursor 3,5-dichloro-4-hydroxybenzoic acid is synthesized via diazotization of 3,5-dichloroaniline. In, 3-amino-2,4-dichloro-5-fluorobenzoic acid undergoes diazotization in 50% sulfuric acid with sodium nitrite at −10°C, followed by copper(I)-catalyzed halogenation (Equation 1):
The bromine substituent is hydrolyzed to a hydroxyl group using aqueous NaOH at 80°C, yielding 3,5-dichloro-4-hydroxybenzoic acid (85% purity,).
O-Alkylation with 2,2,2-Trifluoroethyl Groups
The hydroxyl group undergoes alkylation with 2,2,2-trifluoroethyl bromide under basic conditions. Patent details a solvent-free reaction using K₂CO₃ as a base at 120°C for 6 hours, achieving 78% yield (Table 1). Alternative conditions from employ tetrabutylammonium iodide as a phase-transfer catalyst in DMF, though this introduces purification challenges.
Table 1: Optimization of O-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | None | 120 | 78 | 95 |
| NaOH | DMF | 80 | 65 | 89 |
| Cs₂CO₃ | THF | 60 | 72 | 93 |
Carboxylic Acid Functionalization Strategies
Late-Stage Oxidation of Methyl Esters
To avoid side reactions during electrophilic substitution, protects the carboxylic acid as a methyl ester. Oxidation with KMnO₄ in acidic media regenerates the acid post-substitution (Equation 3):
This method achieves 88% yield but requires stringent temperature control to prevent over-oxidation.
Industrial-Scale Process Optimization
Solvent-Free Grignard Coupling
Patent highlights a two-step, solvent-free process for kilogram-scale production:
-
Piperidine Trifluoroacetylation : Reacting piperidine with ethyl trifluoroacetate at 80°C yields 1-trifluoroacetylpiperidine (94% purity).
-
Grignard Coupling : Magnesium-mediated coupling with 3,5-dichlorobromobenzene in THF at 20°C produces the target compound (72% yield after distillation).
Table 2: Scalability of Grignard-Mediated Synthesis
| Batch Size (kg) | THF Volume (L) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 | 3 | 72 |
| 10 | 100 | 4 | 68 |
| 50 | 500 | 5 | 65 |
Chemical Reactions Analysis
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Chlorination: Introduction of chlorine atoms into the molecule.
Nitration: Addition of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Hydrogenation: Addition of hydrogen atoms.
Friedel-Crafts Reactions: Formation of carbon-carbon bonds.
Ullmann Condensation: Coupling reactions to form biaryl compounds.
Common reagents used in these reactions include chlorine gas, nitric acid, hydrogen gas, and catalysts such as aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. In agricultural applications, it may inhibit essential enzymes in pests or pathogens, leading to their death. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid are compared below with four closely related benzoic acid derivatives. Key differences in substituents, synthesis, and physicochemical properties are highlighted.
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
- Structure : Chlorine (3,5-positions), fluorine (4-position), and hydroxyl (2-position) groups.
- Molecular Weight : 225.00 g/mol.
- CAS Number : 189283-53-2.
- Key Differences: Replaces the trifluoroethoxy group with a hydroxyl (-OH) and fluorine (-F) at the 2- and 4-positions, respectively. Higher hydrogen-bond donor capacity (two -OH groups vs. one -COOH in the target compound) reduces lipophilicity (logP ~2.8). Lower molecular weight and steric bulk compared to the trifluoroethoxy analog.
- Applications: Potential as an intermediate in antifungal or antibacterial agents due to hydroxyl group reactivity .
3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
- Structure : Fluorine (3,5-positions) and trifluoroethoxy (4-position) groups.
- Molecular Weight : 256.13 g/mol.
- CAS Number : 801303-45-6.
- Key Differences :
- Substitutes chlorine with fluorine at the 3,5-positions.
- Increased electronegativity enhances acidity (pKa ~1.8–2.2) compared to the dichloro analog.
- Reduced steric hindrance from smaller fluorine atoms may improve binding to compact enzymatic pockets.
- Synthesis : Typically involves nucleophilic aromatic substitution of 3,5-difluoro-4-hydroxybenzoic acid with trifluoroethyl bromide under basic conditions .
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
- Structure : Trifluoroethoxy groups at 2- and 5-positions.
- Molecular Weight : 314.17 g/mol (estimated).
- The absence of chlorine substituents diminishes electron-withdrawing effects, raising pKa (~3.0–3.5).
- Synthesis : Involves alkylation of 2,5-dihydroxybenzoic acid with trifluoroethyl bromide using NaH/DMF, though this method carries explosion risks due to exothermic side reactions .
4-(3,5-Dichloro-4-(cyclopentyloxy)benzamido)benzoic Acid
- Structure : Cyclopentyloxy (-O-cyclopentane) at the 4-position and chlorine at 3,5-positions.
- Molecular Weight : 367.21 g/mol (estimated).
- Key Differences :
- Replaces the trifluoroethoxy group with a cyclopentyloxy moiety, significantly increasing steric bulk (molar volume ~250 ų vs. ~200 ų for trifluoroethoxy).
- Reduced electronegativity from the cyclopentyl group results in weaker acidity (pKa ~3.8–4.2).
- Synthesis : Utilizes bromocyclopentane and K₂CO₃ in DMF for etherification, avoiding hazardous NaH .
Key Findings and Implications
- Electron-Withdrawing Effects : Chlorine and trifluoroethoxy groups synergistically lower pKa, enhancing bioavailability in acidic environments (e.g., gastrointestinal tract).
- Lipophilicity : Trifluoroethoxy and cyclopentyloxy groups improve membrane permeability but may reduce aqueous solubility.
- Synthetic Safety : NaH/DMF-based methods (used for bis-trifluoroethoxy analogs) pose explosion risks, favoring safer alternatives like K₂CO₃/DMF .
This comparative analysis underscores the tunability of benzoic acid derivatives for drug design, balancing electronic, steric, and solubility properties.
Biological Activity
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C₉H₇Cl₂F₃O₃
- Molecular Weight : 220.15 g/mol
- CAS Number : 27914-56-3
- Melting Point : 142-143 °C
The biological activity of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid can be attributed to its interactions with various cellular pathways. Research indicates that compounds with similar structures can influence:
- Proteasomal Activity : Enhancing the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
- Enzyme Inhibition : Compounds in the benzoic acid family have shown potential as inhibitors of enzymes such as cathepsins B and L, which are involved in protein degradation .
Biological Activity Overview
The biological activities of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens; specific studies are needed. |
| Antiproliferative | May inhibit the growth of cancer cells; further research required. |
| Enzyme Modulation | Influences proteasomal and lysosomal activities; enhances protein degradation. |
| Cytotoxic Effects | Shows varying levels of cytotoxicity depending on concentration and cell type. |
Case Studies and Research Findings
-
In Vitro Studies on Cell Lines :
- Research has demonstrated that derivatives of benzoic acid can enhance proteasomal activity significantly in human foreskin fibroblasts without notable cytotoxicity at specific concentrations (1 and 10 μg/mL) .
- In studies involving cancer cell lines (Hep-G2 and A2058), certain benzoic acid derivatives showed minimal cytotoxicity while enhancing enzyme activities critical for cellular processes .
-
In Silico Studies :
- Molecular docking studies indicate that 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid exhibits strong binding affinities to cathepsins B and L, suggesting potential therapeutic applications in modulating these enzymes . The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site.
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid, and how can purification methods be optimized for high yield?
The synthesis typically involves multi-step functionalization of a benzoic acid core. For example, trifluoroethoxy groups can be introduced via nucleophilic aromatic substitution under reflux conditions with catalysts like DMSO (dimethyl sulfoxide) or ethanol as solvents. A critical step is the purification of intermediates via recrystallization (e.g., water-ethanol mixtures) or column chromatography to remove unreacted starting materials . Yield optimization (e.g., 65% in ) depends on reaction time, temperature, and stoichiometric ratios of reagents like substituted benzaldehydes.
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- NMR : H and C NMR are essential for confirming substituent positions on the aromatic ring (e.g., distinguishing chloro and trifluoroethoxy groups).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm is standard .
- X-ray crystallography : For unambiguous confirmation of crystal structure, particularly if unexpected steric effects arise from bulky substituents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of targets like hydrolases or oxidoreductases, given structural similarities to salicylic acid derivatives (e.g., discusses analogs tested for enzyme interactions).
- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria or fungi .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR spectra)?
Contradictions may arise from dynamic effects (e.g., rotational isomerism of the trifluoroethoxy group) or paramagnetic impurities. Solutions include:
- Variable-temperature NMR : To observe coalescence of split peaks at higher temperatures.
- Isotopic labeling : F NMR can clarify electronic environments of fluorine-containing substituents.
- Computational modeling : DFT (Density Functional Theory) calculations predict chemical shifts and coupling constants to validate experimental data .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Substituent variation : Replace chloro groups with other halogens (e.g., fluorine) or modify the trifluoroethoxy chain length (e.g., describes analogs with trifluoromethyl substitutions).
- Bioisosteric replacement : Substitute the benzoic acid moiety with heterocyclic rings (e.g., triazoles in ) to assess impact on solubility and target binding.
- Prodrug synthesis : Esterify the carboxylic acid group (e.g., ethyl esters in ) to enhance membrane permeability .
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing side products?
- Continuous flow reactors : Improve heat transfer and reduce reaction times for steps requiring reflux (e.g., notes industrial-scale optimization).
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate electrophilic substitutions.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and terminate at peak yield .
Q. What methodologies are recommended for studying environmental fate and degradation pathways?
- Hydrolysis studies : Expose the compound to pH-varied buffers (2–12) at 25–50°C to identify stable/degradable regions (e.g., ’s framework for abiotic transformations).
- Photolysis experiments : Use UV light sources to simulate sunlight-driven degradation, analyzing products via LC-MS.
- QSPR models : Predict biodegradability and bioaccumulation using software like EPI Suite, based on logP and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
